molecular formula C6H7NO2S2 B1449729 Ethyl 2-mercaptothiazole-5-carboxylate CAS No. 1485286-94-9

Ethyl 2-mercaptothiazole-5-carboxylate

Cat. No. B1449729
CAS RN: 1485286-94-9
M. Wt: 189.3 g/mol
InChI Key: NHUBXQKQVVRFON-UHFFFAOYSA-N
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Description

Ethyl 2-mercaptothiazole-5-carboxylate is a chemical compound with the CAS Number: 1485286-94-9 . Its IUPAC name is ethyl 2-thioxo-2,3-dihydro-1H-1lambda3-thiazole-5-carboxylate . The molecular weight of this compound is 190.27 .


Molecular Structure Analysis

The InChI code for Ethyl 2-mercaptothiazole-5-carboxylate is 1S/C6H8NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3,11H,2H2,1H3,(H,7,10) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Ethyl 2-mercaptothiazole-5-carboxylate has a predicted boiling point of 286.2±50.0 °C and a predicted density of 1.42±0.1 g/cm3 . Its pKa is predicted to be 7.35±0.40 .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-mercaptothiazole-5-carboxylate is used as a building block in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals, making it a valuable tool in the field of organic chemistry .

Pharmaceutical Applications

Thiazole derivatives, such as Ethyl 2-mercaptothiazole-5-carboxylate, have been found to have several biological activities. These include antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, and antitumor or cytotoxic activities . This makes them valuable in the development of new drugs and treatments .

Antimicrobial and Antifungal Applications

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This makes Ethyl 2-mercaptothiazole-5-carboxylate potentially useful in the development of new antimicrobial and antifungal agents .

Antiviral Applications

Thiazole derivatives have been found to have anti-HIV activity . This suggests that Ethyl 2-mercaptothiazole-5-carboxylate could potentially be used in the development of new antiviral drugs .

Neuroprotective Applications

Thiazole derivatives have been found to have neuroprotective properties . This suggests that Ethyl 2-mercaptothiazole-5-carboxylate could potentially be used in the treatment of neurological disorders .

Cancer Treatment Applications

Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests that Ethyl 2-mercaptothiazole-5-carboxylate could potentially be used in the development of new cancer treatments .

Safety and Hazards

The safety information available indicates that Ethyl 2-mercaptothiazole-5-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBXQKQVVRFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-mercaptothiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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